molecular formula C25H24N2O3 B5278967 4-methoxy-N-[(Z)-3-oxo-1-phenyl-3-(2-phenylethylamino)prop-1-en-2-yl]benzamide

4-methoxy-N-[(Z)-3-oxo-1-phenyl-3-(2-phenylethylamino)prop-1-en-2-yl]benzamide

Cat. No.: B5278967
M. Wt: 400.5 g/mol
InChI Key: VGUKWERPGZWJJM-NKFKGCMQSA-N
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Description

4-methoxy-N-[(Z)-3-oxo-1-phenyl-3-(2-phenylethylamino)prop-1-en-2-yl]benzamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a methoxy group, a phenyl group, and an amide linkage. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-[(Z)-3-oxo-1-phenyl-3-(2-phenylethylamino)prop-1-en-2-yl]benzamide typically involves multiple steps. One common synthetic route starts with the preparation of the intermediate compounds, which are then coupled to form the final product. For example, the reaction of N-(4-methoxyphenyl)-2-chloroacetamide with (E)-3-(4-hydroxyphenyl)-1-phenyl-prop-2-en-1-one can yield the desired compound . The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like potassium carbonate or sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-[(Z)-3-oxo-1-phenyl-3-(2-phenylethylamino)prop-1-en-2-yl]benzamide can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 4-hydroxy-N-[(Z)-3-oxo-1-phenyl-3-(2-phenylethylamino)prop-1-en-2-yl]benzamide, while reduction of the carbonyl group can produce 4-methoxy-N-[(Z)-3-hydroxy-1-phenyl-3-(2-phenylethylamino)prop-1-en-2-yl]benzamide.

Scientific Research Applications

4-methoxy-N-[(Z)-3-oxo-1-phenyl-3-(2-phenylethylamino)prop-1-en-2-yl]benzamide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Medicine: The compound is investigated for its potential therapeutic effects, such as anti-inflammatory and anti-cancer properties.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-methoxy-N-[(Z)-3-oxo-1-phenyl-3-(2-phenylethylamino)prop-1-en-2-yl]benzamide involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites. The pathways involved in its mechanism of action include the inhibition of signal transducer and activator of transcription 3 (STAT3) and the modulation of inflammatory responses .

Comparison with Similar Compounds

Similar Compounds

  • (E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol
  • 2-bromo-5-methoxy-N′-[4-(aryl)-1,3-thiazol-2-yl]benzohydrazide

Uniqueness

4-methoxy-N-[(Z)-3-oxo-1-phenyl-3-(2-phenylethylamino)prop-1-en-2-yl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced potency and selectivity in its biological effects, making it a valuable compound for further research and development .

Properties

IUPAC Name

4-methoxy-N-[(Z)-3-oxo-1-phenyl-3-(2-phenylethylamino)prop-1-en-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O3/c1-30-22-14-12-21(13-15-22)24(28)27-23(18-20-10-6-3-7-11-20)25(29)26-17-16-19-8-4-2-5-9-19/h2-15,18H,16-17H2,1H3,(H,26,29)(H,27,28)/b23-18-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGUKWERPGZWJJM-NKFKGCMQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC(=CC2=CC=CC=C2)C(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)N/C(=C\C2=CC=CC=C2)/C(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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